molecular formula C28H30F3N7O3 B605968 Nvp-bbt594

Nvp-bbt594

Cat. No.: B605968
M. Wt: 569.6 g/mol
InChI Key: VQLNKQZLPGLOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-BBT594 is a potent inhibitor of receptor tyrosine kinase RET (REarranged during Transfection), which is activated by its ligand glial-derived neurotrophic factor. RET signaling is involved in various developmental processes, including proliferation, migration, survival, and differentiation. This compound is primarily used in cancer research due to its ability to inhibit RET signaling effectively .

Mechanism of Action

NVP-BBT594 exerts its effects by stabilizing the inactive conformation of the Janus kinase 2 (JAK2) enzyme, resulting in an unphosphorylated activation loop and stronger inhibition. This mechanism involves binding to the ATP-binding pocket of JAK2, preventing its activation and subsequent signaling. The compound also inhibits RET signaling by blocking the interaction between RET and its ligand, glial-derived neurotrophic factor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NVP-BBT594 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .

Chemical Reactions Analysis

Types of Reactions

NVP-BBT594 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce compounds with different pharmacological properties .

Scientific Research Applications

NVP-BBT594 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study RET signaling pathways and their role in cellular processes.

    Biology: Employed in research to understand the role of RET in development and disease.

    Medicine: Investigated for its potential therapeutic applications in treating cancers that involve aberrant RET signaling.

    Industry: Utilized in the development of new drugs targeting RET and related pathways

Comparison with Similar Compounds

Similar Compounds

    NVP-CHZ868: Another type II JAK2 inhibitor with similar binding mode and inhibitory activity.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with activity against RET.

    Cabozantinib: An inhibitor of multiple receptor tyrosine kinases, including RET.

Uniqueness

NVP-BBT594 is unique due to its high specificity and potency in inhibiting RET signaling. Compared to other similar compounds, it shows stronger inhibition of RET and related pathways, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-bbt594
Reactant of Route 2
Reactant of Route 2
Nvp-bbt594
Reactant of Route 3
Reactant of Route 3
Nvp-bbt594
Reactant of Route 4
Reactant of Route 4
Nvp-bbt594
Reactant of Route 5
Reactant of Route 5
Nvp-bbt594
Reactant of Route 6
Reactant of Route 6
Nvp-bbt594
Customer
Q & A

Q1: What is NVP-BBT594 and how does it work?

A1: this compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, this compound targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] this compound effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]

Q2: Which cancers show sensitivity to this compound?

A2: Research has primarily focused on this compound's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, this compound shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]

Q3: How does the efficacy of this compound compare to type I JAK2 inhibitors?

A3: this compound demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, this compound exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]

Q4: Are there any resistance mechanisms to this compound?

A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to this compound in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []

Q5: Are there any potential strategies to improve the efficacy of this compound?

A5: Research suggests combining this compound with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining this compound with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining this compound with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.